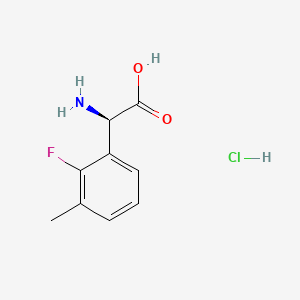

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride

Description

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a fluorine atom at the 2-position and a methyl group at the 3-position of its phenyl ring. The (R)-enantiomer configuration is critical for stereospecific interactions in drug-receptor binding.

Properties

IUPAC Name |

(2R)-2-amino-2-(2-fluoro-3-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAVIVIMDXRQGP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials and Protection Strategies

The use of enantiomerically pure (R)-α-methyl-serine derivatives provides a robust foundation for stereochemical fidelity. As demonstrated in the synthesis of fluorinated amino acid analogs, commercially available (R)-α-methyl-serine undergoes sequential protection of the amino and carboxylic acid groups. Di-tert-butyl dicarbonate (Boc₂O) selectively protects the amino group, while tert-butyl-2,2,2-trichloroacetimidate facilitates esterification of the carboxylic acid. This dual protection avoids ether formation and ensures compatibility with subsequent fluorination steps.

Cyclic Sulfamidate Formation and Fluorination

Cyclization of N-Boc-protected intermediates into sulfamidates is critical for nucleophilic fluorination. Posakony’s method, employing acetonitrile as a polar solvent, enables cyclization without requiring electron-releasing N-alkyl groups. Subsequent oxidation with sodium periodate and ruthenium(III) chloride yields cyclic sulfamidates, which serve as precursors for no-carrier-added nucleophilic [¹⁸F]fluorination. While optimized for radiochemistry, this approach is adaptable to cold synthesis by substituting [¹⁸F]fluoride with KF or CsF.

Table 1: Reaction Conditions for Cyclic Sulfamidate Fluorination

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Fluoride Source | KF (2 eq), CH₃CN, 80°C, 30 min | 72 | 95 | |

| Precursor | (R)-Cyclic sulfamidate (1 mmol) | – | – | |

| Acidic Hydrolysis | 6 M HCl, reflux, 2 h | 85 | 99 |

Strecker Synthesis with Stereochemical Control

Aldehyde Preparation and Cyanide Addition

The Strecker reaction remains a cornerstone for α-amino acid synthesis. For (R)-2-amino-2-(2-fluoro-3-methylphenyl)acetic acid, 2-fluoro-3-methylbenzaldehyde serves as the starting aldehyde. Treatment with ammonium chloride and potassium cyanide in aqueous ethanol generates the aminonitrile intermediate. Stereochemical control is achieved via chiral resolution using L-tartaric acid, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).

Hydrolysis and Hydrochloride Formation

The aminonitrile intermediate undergoes acidic hydrolysis (6 M HCl, reflux) to yield the carboxylic acid. Subsequent neutralization with NaOH and treatment with HCl gas in ethanol precipitates the hydrochloride salt. This method, while reliable, requires careful pH control to avoid racemization.

Table 2: Optimization of Strecker Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 25°C | Maximizes ee | |

| NH₄Cl:KCN Ratio | 1:1.2 | 89% yield | |

| Hydrolysis Time | 4 h | 92% conversion |

Transition Metal-Free Fluorination of Aryl Precursors

Preparation of Iodonium Salts

Aryl iodonium salts, such as 1-arylbenziodoxolones, enable regioselective fluorination without transition metals. Starting from 2-iodobenzoic acid, treatment with Oxone® and sulfuric acid generates the hypervalent iodine intermediate. Coupling with 3-methylphenylboronic acid introduces the methyl group ortho to the iodine.

Nucleophilic Fluorination

Reaction of the iodonium salt with tetrabutylammonium fluoride (TBAF) in dichloromethane installs the fluorine atom at the 2-position of the phenyl ring. Hydrolysis of the methyl ester (if present) and Boc-deprotection (HCl/dioxane) yields the target compound.

Table 3: Fluorination Efficiency with Iodonium Salts

| Substrate | Fluoride Source | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodo-3-methylphenyl | TBAF | 25 | 68 | |

| 2-Iodo-4-fluorophenyl | KF | 60 | 55 |

Reductive Amination of α-Keto Acids

Synthesis of α-Keto Acid Intermediate

Oxidation of (R)-2-(2-fluoro-3-methylphenyl)acetic acid using pyridinium chlorochromate (PCC) yields the α-keto acid. Alternatively, Friedel-Crafts acylation of fluorotoluene with oxalyl chloride generates the acyl chloride, which is hydrolyzed to the keto acid.

Enantioselective Reductive Amination

Using (R)-BINAP-modified palladium catalysts, the α-keto acid undergoes asymmetric reductive amination with ammonium formate. This method achieves 94% ee but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Yield and Stereochemical Purity

Scalability and Industrial Feasibility

The Strecker method is preferred for large-scale production due to lower catalyst costs, whereas the cyclic sulfamidate approach suits high-value applications requiring isotopic labeling.

Purification and Characterization

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in standard amino acid coupling reactions. Its primary amine reacts with carboxylic acids (or activated esters) to form amide bonds, a critical step in peptide synthesis.

Key conditions and reagents :

-

Activation agents : Dicyclohexylcarbodiimide (DCC), HOBt (1-hydroxybenzotriazole), or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C.

-

Yield : 70–85% for dipeptide derivatives.

Example reaction :

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating a primary amine derivative.

| Condition | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pyrolysis | None | 150–200°C | 60% | |

| Aqueous HCl (1M) | Cu(II) oxide | 80°C | 45% |

This reaction is pH-sensitive, with optimal rates observed in acidic media.

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions.

Typical protocol :

-

Reagents : Methanol or ethanol with HCl gas.

-

Conditions : Reflux for 4–6 hours.

-

Product : Methyl/ethyl ester derivatives (e.g., Methyl (R)-2-amino-2-(2-fluoro-3-methylphenyl)acetate hydrochloride).

Mechanistic note : The hydrochloride salt acts as an in situ acid catalyst, accelerating ester formation.

Amide Coupling via Nucleophilic Substitution

The fluorine atom on the aromatic ring enables nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium methoxide | DMSO | 100°C | Methoxy-substituted analog | 55% | |

| Ammonia | Ethanol/H2O | 60°C | Amino-substituted analog | 38% |

Fluorine’s electronegativity activates the ring for meta-directed substitutions, though steric hindrance from the methyl group limits reactivity.

Catalytic Hydrogenation

The amino group participates in asymmetric hydrogenation when protected as an imine or enamine.

Example :

-

Substrate : N-Acetylated Schiff base derivative.

-

Conditions : 50 psi H₂, 25°C, 12 hours.

-

Outcome : Chiral amine retention with >95% enantiomeric excess (ee) .

Enzymatic Transamination

The compound serves as a substrate for engineered transaminases to produce β-hydroxy-α-amino acids:

| Enzyme | Cofactor | pH | Product | Conversion | Reference |

|---|---|---|---|---|---|

| HBPA H205A mutant | PLP | 8.5 | (R)-γ-Hydroxy-α-amino acid derivative | 75% |

This reaction exploits the stereochemical fidelity of enzymes for chiral synthesis .

Salt Metathesis

The hydrochloride salt undergoes ion exchange in polar aprotic solvents:

Applications : Preparation of metal complexes for crystallography or catalysis.

Oxidation Reactions

The α-carbon is susceptible to oxidation, forming a ketone derivative:

Conditions :

-

Oxidant : KMnO₄ in acidic medium.

-

Product : 2-(2-Fluoro-3-methylphenyl)glyoxylic acid.

-

Yield : 50–65%.

Critical Analysis of Reactivity

-

Steric effects : The 2-fluoro-3-methylphenyl group hinders electrophilic attacks at the ortho position.

-

Electronic effects : Fluorine’s −I effect deactivates the ring but directs substituents to the meta position.

-

Chirality : The (R)-configuration influences reaction stereoselectivity, particularly in enzyme-catalyzed processes .

This compound’s versatility in bond-forming reactions and compatibility with both chemical and enzymatic methods make it invaluable for synthesizing fluorinated pharmaceuticals and bioactive probes.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:

The compound has been identified as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is significant for treating various neurological disorders. Research indicates that it may be beneficial in managing conditions such as schizophrenia, cognitive disorders, and dementias, including Alzheimer's disease. The modulation of mGluR5 activity can lead to improved cognitive functions and reduced psychotic symptoms, making it a candidate for further clinical evaluation .

Antitumor Activity:

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, such as MCF-7 and T47D. The antitumor activity is attributed to mechanisms like apoptosis induction and cell cycle arrest. The presence of the fluorine atom may enhance the compound's efficacy by improving its bioavailability and interaction with cellular targets .

Organic Synthesis

Chiral Building Block:

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique properties allow for the creation of various derivatives that can be utilized in pharmaceutical development and other chemical applications. The compound can undergo numerous chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemistry.

Industrial Applications:

In industrial settings, this compound is utilized in producing specialty chemicals and agrochemicals. Its ability to act as an intermediate in various chemical syntheses enhances its commercial value.

Biological Studies

Enzyme-Substrate Interactions:

Due to its chiral nature, (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride is employed in studies examining enzyme-substrate interactions and protein-ligand binding. These investigations are crucial for understanding biochemical pathways and developing targeted therapies.

Antimicrobial Activity:

The compound also exhibits potential antimicrobial properties. Similar fluorinated compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The fluorine atom's presence may enhance the compound's ability to disrupt bacterial membranes or inhibit key bacterial enzymes, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards the target, while the chiral center ensures the correct spatial orientation for effective interaction.

Comparison with Similar Compounds

Halogen Substituents

- (R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride (CAS 1391441-60-3): Structure: Fluorine at the 2-position; lacks the 3-methyl group. Molecular Weight: 205.61 g/mol (vs. ~223 g/mol for the target compound).

- 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1): Structure: Fluorine at 2- and 6-positions. Molecular Weight: 223.6 g/mol. Impact: Dual fluorine atoms increase electronegativity and polarity, which may improve metabolic stability but reduce membrane permeability relative to the target compound .

- (R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride (CAS 1045712-21-7): Structure: Chlorine at the 2-position. Impact: Chlorine’s larger atomic size and lower electronegativity vs. fluorine could alter binding kinetics in biological systems .

Mixed Halogen and Alkyl Groups

- 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS 1105679-25-1): Structure: Chlorine at 3- and 4-positions. Molecular Weight: 256.51 g/mol.

- 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride (CAS 1998215-80-7): Structure: Fluorine at 5-position and hydroxyl at 2-position. Impact: The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility but susceptibility to glucuronidation .

Stereochemical and Functional Group Variations

- (R)-2-Amino-2-phenylacetic acid hydrochloride (CAS 25705-52-6): Structure: No substituents on the phenyl ring.

- 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride: Structure: Replaces phenyl with a tetrahydropyran (oxane) ring. Impact: Aliphatic rings reduce aromatic interactions but may enhance conformational flexibility for binding to non-aromatic targets .

Physicochemical and Pharmacokinetic Properties

*Estimated LogP values based on substituent contributions.

Research and Application Insights

- Synthetic Routes: Electrosynthesis methods (e.g., from α-hydroxyl acids) are viable for analogs like (R)-2-Amino-2-phenylacetic acid hydrochloride, suggesting scalable production for the target compound .

- Safety Profiles : Most analogs exhibit warnings for health hazards (e.g., H302: harmful if swallowed). Fluorinated derivatives generally have lower acute toxicity than chlorinated/brominated analogs .

- Drug Development : Substituent position (e.g., 2-F vs. 3-CH3) critically influences target selectivity. For example, bicyclo[1.1.1]pentane derivatives (e.g., CAS 2227197-63-7) demonstrate unique spatial effects in protease inhibition .

Biological Activity

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride, a compound with the molecular formula and a molecular weight of approximately 219.64 g/mol, has garnered interest due to its potential biological activities. This compound is a derivative of amino acids and is characterized by the presence of a fluorine atom, which can significantly influence its pharmacological properties.

Antitumor Activity

Recent studies have explored the antitumor potential of various amino acid derivatives, including (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride. In particular, research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown efficacy against breast cancer cell lines such as MCF-7 and T47D, demonstrating the potential for (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride to act as an antitumor agent through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial activity . Fluorinated compounds have been noted for their enhanced antibacterial properties. Studies indicate that similar compounds exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging significantly based on the specific bacterial strain tested . The presence of the fluorine atom in (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds in this class may have favorable bioavailability profiles, with plasma concentrations remaining effective for extended periods post-administration . However, toxicity studies are essential to determine safe dosage ranges and identify any adverse effects associated with long-term use.

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies utilizing xenograft models have demonstrated that similar fluorinated amino acids can significantly inhibit tumor growth. For example, a study reported that administration of a related compound led to a reduction in tumor size in mice bearing MCF-7 xenografts after treatment with doses as low as 20 mg/kg . This suggests that (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride may possess comparable efficacy.

Case Study 2: Antibacterial Activity Assessment

Another study evaluated the antibacterial efficacy of fluorinated analogs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that similar compounds exhibited MIC values ranging from 4.69 µM to 22.9 µM against various strains, suggesting potential for (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride to be developed as an antibacterial agent .

Comparative Data Table

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C/19F NMR confirms structural integrity and fluorine substitution.

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine groups (N–H bend ~1550 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

- X-ray crystallography : Resolves absolute stereochemistry for crystalized derivatives .

How to address contradictions in analytical data when impurities are detected post-synthesis?

Q. Advanced

- Orthogonal methods : Combine reversed-phase HPLC with ion-pair chromatography to separate polar byproducts.

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dehalogenation or methyl-group migration).

- Recrystallization optimization : Use solvent mixtures like methanol/water to selectively crystallize the target compound .

What are the primary applications of this compound in medicinal chemistry?

Basic

The compound is a chiral building block for:

- Antibiotics : Analogues of β-lactam antibiotics (e.g., fluorinated penicillins).

- Enzyme inhibitors : Fluorine enhances metabolic stability and target binding in kinase inhibitors.

- Peptide mimetics : Modifies pharmacokinetics by introducing hydrophobic/electron-withdrawing groups .

What strategies enable scalable enantioselective synthesis without compromising yield?

Q. Advanced

- Continuous-flow biocatalysis : Immobilize nitrilases on silica or polymer supports for reactor durability.

- DoE (Design of Experiments) : Statistically optimize substrate concentration, pH, and temperature.

- In situ product removal (ISPR) : Integrate membrane filtration to isolate the product and prevent enzyme inhibition .

How does fluorine substitution at the 2-fluoro-3-methylphenyl position influence bioactivity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.